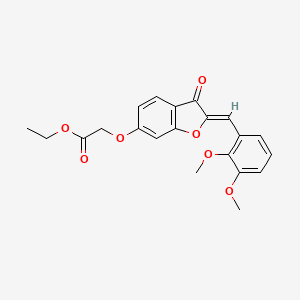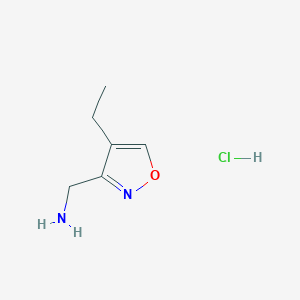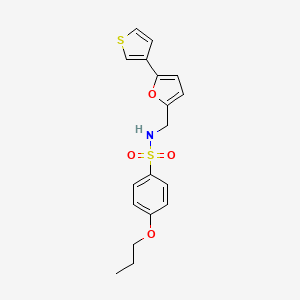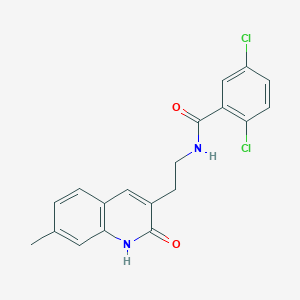
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C18H18F2N6O2S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Arylpiperazine Derivatives
Arylpiperazine derivatives, including 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine, have shown clinical applications primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive pre-systemic and systemic metabolism, highlighting the N-dealkylation process leading to 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects among other neurotransmitter interactions, although their complete profiles are yet to be fully explored. This underscores the significance of understanding the metabolic pathways and the role of enzymes like CYP3A4 and CYP2D6 in the disposition of arylpiperazine derivatives (Caccia, 2007).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine, a core structure in many marketed drugs, has been identified as a crucial component in compounds exhibiting potent anti-mycobacterial properties. Research spanning over five decades has shown that piperazine-based molecules are notably effective against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of piperazine derivatives, including the subject compound, in contributing to the development of new anti-tuberculosis therapies. The review provides insights into the structure-activity relationship (SAR) of piperazine-based anti-TB molecules, aiding medicinal chemists in designing more effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives are recognized for their vast therapeutic uses, encompassing antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities, among others. The structural modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. This comprehensive patent review underscores the flexibility of the piperazine scaffold in drug discovery, suggesting its role in the rational design of new molecules for treating various diseases. The adaptability of piperazine derivatives in modifying pharmacokinetic and pharmacodynamic properties offers valuable insights for future therapeutic investigations (Rathi et al., 2016).
Pharmacokinetic Parameters of Fluoroquinolones
The piperazinyl-substituted mono-fluoroquinolones, which include piperazine analogues, are noted for their distinct pharmacokinetic parameters. These compounds share a common mechanism as DNA-gyrase inhibitors but exhibit variable bioavailability, metabolic stability, and tissue distribution. This review provides a critical analysis of the comparative pharmacokinetic parameters of new systemic fluoroquinolones, shedding light on the importance of understanding these properties in the development and clinical use of piperazine-containing fluoroquinolones for treating bacterial infections (Neuman, 1987).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-14-3-1-5-16(11-14)26-18(21-22-23-26)13-24-7-9-25(10-8-24)29(27,28)17-6-2-4-15(20)12-17/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCLEWPYVSMLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![3-[((E)-2-CYANO-3-{3-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2934680.png)

![1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934683.png)


![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2934686.png)


![[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2934691.png)
